molecular formula C28H32O8 B12608106 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 880758-63-4

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione

Katalognummer: B12608106
CAS-Nummer: 880758-63-4
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: WMLFRPPPABNUTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and oxane moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:

    Formation of the anthracene-9,10-dione core: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of oxane groups: This involves etherification reactions where oxane groups are introduced using reagents like oxirane and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione to anthracene.

    Substitution: The oxane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Anthracene.

    Substitution: Various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione involves its interaction with molecular targets through various pathways:

    Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.

    Drug Delivery: Forms stable complexes with drugs, enhancing their solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene-9,10-dione: Similar core structure but lacks the oxane groups.

    1,8-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of oxane groups.

Uniqueness

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is unique due to the presence of oxane groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.

Eigenschaften

CAS-Nummer

880758-63-4

Molekularformel

C28H32O8

Molekulargewicht

496.5 g/mol

IUPAC-Name

1,8-bis[2-(oxan-2-yloxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C28H32O8/c29-27-19-7-5-9-21(31-15-17-35-23-11-1-3-13-33-23)25(19)28(30)26-20(27)8-6-10-22(26)32-16-18-36-24-12-2-4-14-34-24/h5-10,23-24H,1-4,11-18H2

InChI-Schlüssel

WMLFRPPPABNUTM-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCOC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OCCOC5CCCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.